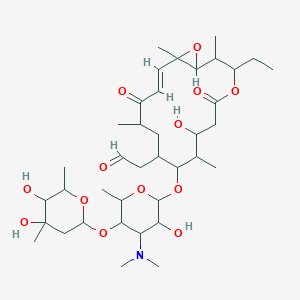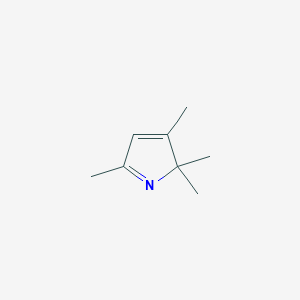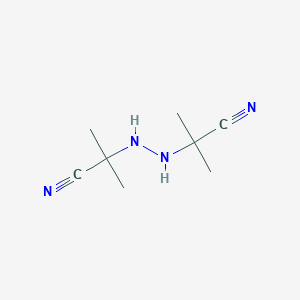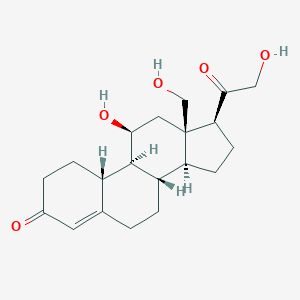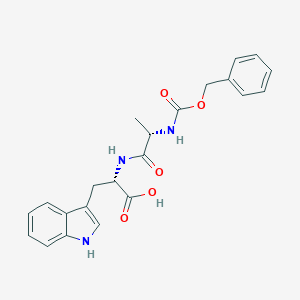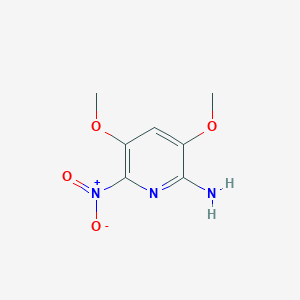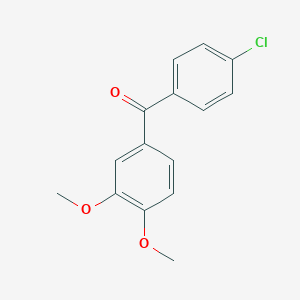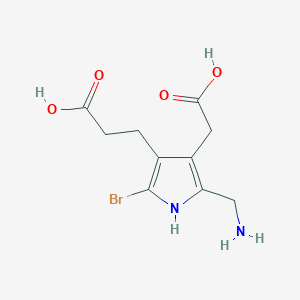
2-Bromoporphobilinogen
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromoporphobilinogen (2-BPBG) is a chemical compound that plays an essential role in the biosynthesis of heme, which is a vital component of hemoglobin. The chemical structure of 2-BPBG consists of a pyrrole ring and a carboxylic acid group.
Mecanismo De Acción
2-Bromoporphobilinogen acts as a substrate for the porphobilinogen deaminase enzyme, which converts it into uroporphyrinogen III. This enzyme is involved in the heme biosynthesis pathway, which is essential for the production of hemoglobin. The inhibition of porphobilinogen deaminase by lead can lead to the accumulation of 2-Bromoporphobilinogen and other intermediates, resulting in porphyrias.
Efectos Bioquímicos Y Fisiológicos
The accumulation of 2-Bromoporphobilinogen in the body can lead to various biochemical and physiological effects. In porphyrias, the accumulation of 2-Bromoporphobilinogen and other intermediates can cause symptoms such as abdominal pain, skin sensitivity to light, and neurological symptoms. Additionally, lead poisoning can lead to the inhibition of porphobilinogen deaminase, resulting in the accumulation of 2-Bromoporphobilinogen and other intermediates.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Bromoporphobilinogen has several advantages and limitations for lab experiments. One advantage is that it can be used as a substrate for the porphobilinogen deaminase enzyme, which is involved in the heme biosynthesis pathway. This enzyme is essential for the production of hemoglobin, making 2-Bromoporphobilinogen a useful tool for studying hemoglobin synthesis. However, one limitation is that the synthesis of 2-Bromoporphobilinogen is a complex process that requires the use of enzymes and chromatography techniques.
Direcciones Futuras
For the study of 2-Bromoporphobilinogen include the development of new methods for synthesizing the compound, the study of its effects in different organisms, and the development of new drugs that target the heme biosynthesis pathway.
Métodos De Síntesis
The synthesis of 2-Bromoporphobilinogen involves the reaction between pyrrole-2-carboxylic acid and 4-bromo-5-aminolevulinic acid methyl ester. This reaction is catalyzed by the enzyme porphobilinogen synthase. The resulting product is 2-Bromoporphobilinogen, which can be purified through chromatography techniques.
Aplicaciones Científicas De Investigación
2-Bromoporphobilinogen has various scientific research applications, including the study of heme biosynthesis, porphyrias, and lead poisoning. The compound is used as a substrate for the porphobilinogen deaminase enzyme, which is involved in the heme biosynthesis pathway. The measurement of porphobilinogen deaminase activity using 2-Bromoporphobilinogen can help diagnose porphyrias, which are a group of genetic disorders that affect heme metabolism. Additionally, 2-Bromoporphobilinogen can be used to study lead poisoning, as lead inhibits the activity of porphobilinogen deaminase.
Propiedades
Número CAS |
115828-91-6 |
|---|---|
Nombre del producto |
2-Bromoporphobilinogen |
Fórmula molecular |
C10H13BrN2O4 |
Peso molecular |
305.12 g/mol |
Nombre IUPAC |
3-[5-(aminomethyl)-2-bromo-4-(carboxymethyl)-1H-pyrrol-3-yl]propanoic acid |
InChI |
InChI=1S/C10H13BrN2O4/c11-10-5(1-2-8(14)15)6(3-9(16)17)7(4-12)13-10/h13H,1-4,12H2,(H,14,15)(H,16,17) |
Clave InChI |
KBACDURQNLFTOL-UHFFFAOYSA-N |
SMILES |
C(CC(=O)O)C1=C(NC(=C1CC(=O)O)CN)Br |
SMILES canónico |
C(CC(=O)O)C1=C(NC(=C1CC(=O)O)CN)Br |
Otros números CAS |
115828-91-6 |
Sinónimos |
2-bromoporphobilinogen alpha-bromoporphobilinogen |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



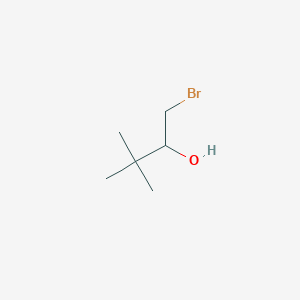
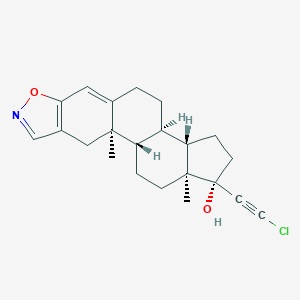
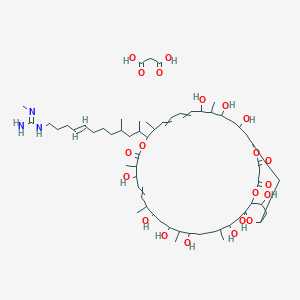
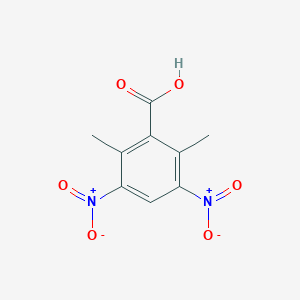
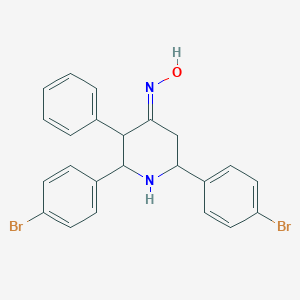
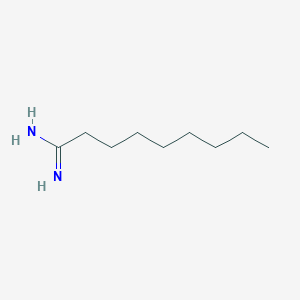
![[1,3]Dioxolan-2-yl-(4-methoxy-phenyl)-methanol](/img/structure/B39178.png)
